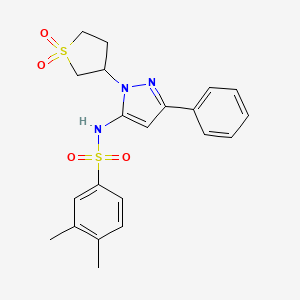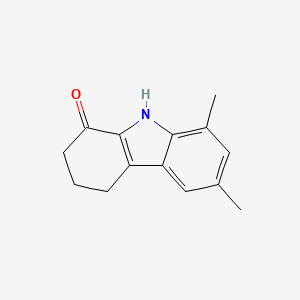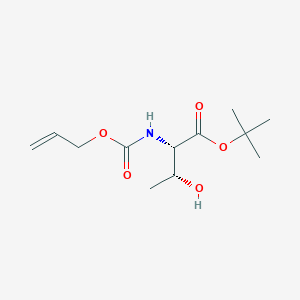
Aloc-Thr-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-α-Allyloxycarbonyl-L-threonine t-butyl ester, commonly known as Aloc-Thr-OtBu, is a protected amino acid derivative used extensively in peptide synthesis. This compound is particularly valuable due to its orthogonal protecting groups, which allow for selective deprotection during peptide assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-α-Allyloxycarbonyl-L-threonine t-butyl ester typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected with an allyloxycarbonyl (Aloc) group, while the hydroxyl group is protected with a t-butyl (OtBu) group.
Industrial Production Methods
In industrial settings, the production of N-α-Allyloxycarbonyl-L-threonine t-butyl ester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-α-Allyloxycarbonyl-L-threonine t-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The Aloc group can be removed using palladium catalysts, while the OtBu group is typically removed using trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids using carbodiimide-based coupling reagents like HATU or DIC.
Common Reagents and Conditions
Major Products
The primary products of these reactions are peptides with selectively deprotected amino acids, which can be further modified or elongated in peptide synthesis .
Scientific Research Applications
N-α-Allyloxycarbonyl-L-threonine t-butyl ester is widely used in:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS).
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of N-α-Allyloxycarbonyl-L-threonine t-butyl ester involves its role as a protected amino acid in peptide synthesis. The protecting groups (Aloc and OtBu) prevent unwanted side reactions during peptide assembly. The selective removal of these groups allows for the stepwise construction of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Thr(tBu)-OH: Another protected threonine derivative used in peptide synthesis.
Fmoc-Ser(tBu)-OH: A similar compound with serine instead of threonine.
Fmoc-Tyr(tBu)-OH: A tyrosine derivative with similar protecting groups.
Uniqueness
N-α-Allyloxycarbonyl-L-threonine t-butyl ester is unique due to its orthogonal protecting groups, which provide greater flexibility and control in peptide synthesis compared to other protected amino acids .
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-6-7-17-11(16)13-9(8(2)14)10(15)18-12(3,4)5/h6,8-9,14H,1,7H2,2-5H3,(H,13,16)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBWBDABYCODNU-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B2764426.png)

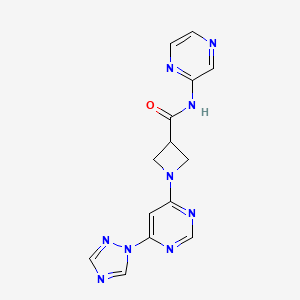
![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)
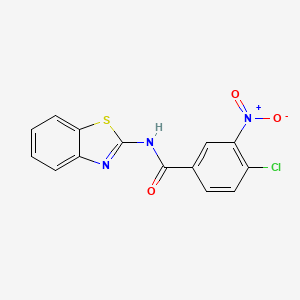
![Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2764434.png)
![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)
amine hydrobromide](/img/new.no-structure.jpg)
![(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2764441.png)
![N-(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}-5-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide](/img/structure/B2764443.png)
![2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)
